molecular formula C24H21FN4O3 B11328750 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11328750
M. Wt: 432.4 g/mol
InChI Key: FSEXZEQOMJMKLR-DHZHZOJOSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(2-Phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a phenoxyacetyl group, and an oxazole ring, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(2-Phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Synthesis of the Phenoxyacetyl Piperazine Intermediate: This involves the reaction of phenoxyacetic acid with piperazine under specific conditions to form the phenoxyacetyl piperazine intermediate.

    Cyclization to Form the Oxazole Ring: The final step involves the cyclization of the intermediates to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(2-Phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(2-Phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(2-Phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: A simpler compound with a fluorophenyl group.

    Phenoxyacetic Acid: A precursor used in the synthesis of the phenoxyacetyl piperazine intermediate.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[4-(2-Phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H21FN4O3/c25-19-9-6-18(7-10-19)8-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)17-31-20-4-2-1-3-5-20/h1-11H,12-15,17H2/b11-8+

InChI Key

FSEXZEQOMJMKLR-DHZHZOJOSA-N

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)COC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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